Product packaging for 2,2-Dimethylheptane(Cat. No.:CAS No. 1071-26-7)

2,2-Dimethylheptane

Cat. No.: B094757
CAS No.: 1071-26-7
M. Wt: 128.25 g/mol
InChI Key: PSABUFWDVWCFDP-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkane Chemistry

Alkanes, or saturated hydrocarbons, are organic compounds composed solely of hydrogen and carbon atoms connected by single bonds. libretexts.org They can be categorized into straight-chain (linear) alkanes and branched-chain alkanes. solubilityofthings.com Branched alkanes, like 2,2-dimethylheptane, feature alkyl groups attached to a central carbon chain, resulting in a non-linear structure. thoughtco.comyoutube.com

This branching has a significant impact on the molecule's physical properties. Generally, branched alkanes are more compact and have a smaller surface area compared to their linear isomers. fiveable.me This leads to weaker intermolecular van der Waals forces, which in turn results in lower boiling points. masterorganicchemistry.com For instance, this compound has a boiling point of approximately 132-133°C, which is lower than that of its straight-chain isomer, nonane (B91170) (approximately 151°C). quora.comstenutz.eu The presence of the two methyl groups on the same carbon atom (a gem-dimethyl group) also creates steric hindrance, which can influence its chemical reactivity compared to less branched isomers.

Table 1: Physical and Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1071-26-7 simsonpharma.com
Molecular Formula C₉H₂₀ simsonpharma.comnist.gov
Molecular Weight 128.26 g/mol simsonpharma.com
Boiling Point 132.0-133 °C stenutz.euchemsrc.com
Melting Point -113 °C stenutz.eu
Density ~0.71 g/cm³ at 20°C
Vapor Pressure 10.8 mmHg at 25 °C thegoodscentscompany.com
Water Solubility 2.898 mg/L at 25 °C (estimated) thegoodscentscompany.com

| Refractive Index | ~1.399 at 20°C |

Significance of Branched Hydrocarbons in Advanced Chemical Science

Branched hydrocarbons are fundamental to modern chemical science, primarily due to their extensive use in the energy sector. ebsco.comwikipedia.org Their molecular structure makes them highly valuable as components in fuels. libretexts.orgncert.nic.in Highly branched alkanes tend to have higher octane (B31449) ratings, a measure of a fuel's resistance to premature ignition, or "knocking," in an internal combustion engine. youtube.comfiveable.me This property makes them desirable additives for gasoline to improve engine performance and efficiency.

Beyond their role as fuels, branched hydrocarbons serve several other purposes in advanced chemical science:

Analytical Standards: Due to their well-defined structures and properties, compounds like this compound are used as reference compounds in analytical techniques such as gas chromatography and mass spectrometry. nist.gov

Synthetic Precursors: They are used as starting materials or intermediates in the synthesis of a variety of other specialty chemicals. inspenet.com The petrochemical industry utilizes processes like alkylation to produce branched alkanes, which can then be further modified.

Foundation for Polymer Science: The fundamental structures of branched alkanes are foundational to the vast field of polymer chemistry, where repeating hydrocarbon units form the basis of materials like polyethylene (B3416737) and polypropylene. ncert.nic.in

Current Research Frontiers and Unexplored Domains Pertaining to this compound

While this compound is a well-characterized compound, research continues to explore its behavior and potential applications. Current and emerging areas of investigation include its synthesis, environmental fate, and specific industrial applications.

One significant area of research is in bioremediation. Studies have identified strains of Achromobacter that can utilize this compound as their sole source of carbon and energy. researchgate.net This suggests a potential pathway for the biological degradation of low-molecular-weight hydrocarbons containing a quaternary carbon atom. researchgate.net However, this research also revealed that pivalic acid, a metabolite from this process, is not readily biodegradable, highlighting a bottleneck in the degradation pathway that warrants further investigation. researchgate.net

The synthesis and purification of this compound also present ongoing research challenges. Typical synthesis methods include Friedel-Crafts alkylation, which can be complicated by carbocation rearrangements leading to the formation of unintended isomers like 2,4-dimethylheptane (B1204451). Separating these closely boiling isomers requires efficient fractional distillation or preparative chromatography, driving research into more selective catalytic processes.

Further research frontiers include:

Fuel Formulations: Detailed studies on how the specific branching structure of this compound affects combustion properties when used as a fuel additive.

Solvation Behavior: Its use as a model compound to study the behavior of non-polar solutes in various solvents.

Reaction Mechanisms: As a typical alkane, it undergoes reactions like oxidation and halogenation. Investigating these reactions under various catalytic conditions can provide deeper insights into the reactivity of sterically hindered alkanes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B094757 2,2-Dimethylheptane CAS No. 1071-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3
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InChI Key

PSABUFWDVWCFDP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID0061454
Record name 2,2-Dimethylheptane
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Molecular Weight

128.25 g/mol
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CAS No.

1071-26-7, 26447-41-6
Record name 2,2-Dimethylheptane
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Record name 2,2-Dimethylheptane
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Record name Hexane, trimethyl-
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Record name 2,2-DIMETHYLHEPTANE
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Record name 2,2-dimethylheptane
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Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dimethylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,2-dimethylheptane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The proton NMR (¹H NMR) spectrum of this compound provides a clear map of the different proton environments in the molecule. Due to its structure, (CH₃)₃C-CH₂-CH₂-CH₂-CH₂-CH₃, there are six chemically non-equivalent sets of protons, which should theoretically result in six distinct signals in a high-resolution spectrum.

The interpretation relies on chemical shift (δ), integration (relative number of protons), and signal multiplicity (splitting pattern). The protons on the three methyl groups attached to the quaternary carbon (C2) are chemically equivalent and shielded, appearing as a sharp singlet far upfield. The protons on the terminal methyl group (C7) appear as a triplet due to coupling with the adjacent methylene (B1212753) group. The remaining four methylene groups (on carbons 3, 4, 5, and 6) each produce a unique signal, typically multiplets, due to coupling with protons on neighboring carbons. While a definitive experimental spectrum is best, a predicted spectrum based on established principles and data from similar alkanes provides a reliable interpretation. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Carbon Position Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
2 -C(CH ₃)₃ ~0.86 Singlet (s) 9H
7 -CH ~0.88 Triplet (t) 3H

Note: The methylene protons on carbons 3, 4, 5, and 6 often overlap, creating a complex multiplet that is difficult to resolve into individual signals without very high-field NMR.

¹³C NMR Spectral Analysis and Carbon Environment Assignment

The ¹³C NMR spectrum offers a complementary and often simpler view of the carbon skeleton. In ¹³C NMR, each unique carbon atom in the molecule typically gives a distinct signal. For this compound, there are seven distinct carbon environments, and thus seven signals are expected in the proton-decoupled spectrum.

The quaternary carbon (C2) is significantly deshielded compared to the other aliphatic carbons and appears at a characteristic downfield shift. The three equivalent methyl carbons attached to C2 appear as a single peak, while the terminal methyl carbon (C7) gives a separate signal. The four methylene carbons (C3, C4, C5, C6) are also chemically distinct and each produce a unique resonance. Assignments are based on comparison with data from analogous compounds and established chemical shift databases. docbrown.infochemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C7 (primary) ~14.2
C6 (secondary) ~23.5
C5 (secondary) ~26.0
C1 (primary, 3xCH₃) ~29.1
C2 (quaternary) ~32.0
C4 (secondary) ~38.0

Advanced NMR Techniques for Conformational and Dynamic Studies

Branched alkanes such as this compound are not static structures but exist as a mixture of rapidly interconverting conformational isomers (conformers) at room temperature. researchgate.netresearchgate.net Advanced NMR techniques are essential for studying these dynamic processes. researchgate.net

Variable-temperature (VT) NMR is a powerful tool for this purpose. unibas.it By lowering the temperature of the sample, the rate of rotation around the carbon-carbon single bonds can be slowed. If the temperature is lowered sufficiently to the point where the interconversion becomes slow on the NMR timescale, the spectrum will resolve into separate signals for each populated conformer. copernicus.org This allows for the determination of the relative populations of the conformers and the energy barriers between them.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further aid in conformational analysis. COSY identifies protons that are spin-spin coupled, confirming the connectivity of the carbon chain. NOESY identifies protons that are close in space, providing crucial distance constraints that help to define the three-dimensional structure of the most stable conformers.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure and conformation, making them valuable tools for characterizing methylated alkanes.

Interpretation of Infrared Absorption Bands for Methylated Alkanes

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm its alkane nature and specific structural features. nist.gov The most prominent bands are associated with the stretching and bending vibrations of C-H and C-C bonds.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C(sp³)-H stretching vibrations.

C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring or bending vibrations of methylene (-CH₂-) groups and the asymmetric bending of methyl (-CH₃) groups. wpmucdn.com

Methyl Umbrella Mode: The symmetric bending ("umbrella") mode of methyl groups appears around 1375 cm⁻¹. A key diagnostic feature for a gem-dimethyl group, such as the one within the tert-butyl moiety of this compound, is the splitting of this band into a characteristic doublet, often seen around 1365 cm⁻¹ and 1395 cm⁻¹.

The presence of multiple conformers can sometimes be detected through the appearance of additional weak bands in the fingerprint region (below 1500 cm⁻¹), as each conformer has a slightly different set of vibrational frequencies. researchgate.net

Table 3: Major Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850-3000 C-H Stretch Alkane (CH₂, CH₃)
~1465 C-H Bend (Scissoring/Asymmetric) -CH₂- and -CH₃

Raman Scattering for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For highly symmetric molecules or functional groups, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum.

In the analysis of this compound, Raman spectroscopy is particularly useful for observing:

Symmetric C-C Stretching: The stretching vibrations of the carbon skeleton are often more prominent in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman spectra. researchgate.netresearchgate.net By calculating the theoretical vibrational frequencies for different possible conformers, a detailed assignment of the observed spectral bands can be achieved, leading to a more complete understanding of the molecule's conformational preferences and vibrational dynamics. researchgate.netisrra.org

Temperature-Dependent Spectroscopic Studies for Conformational Equilibria

The analysis of conformational equilibria in flexible molecules like this compound relies on spectroscopic techniques that can distinguish between different spatial arrangements of atoms (conformers). Temperature-dependent studies, particularly using vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. tandfonline.comresearchgate.netrsc.org The fundamental principle is that the relative populations of conformers in equilibrium are governed by the Boltzmann distribution and are therefore temperature-dependent. As the temperature of a sample is altered, the equilibrium shifts, favoring more stable (lower energy) conformers at lower temperatures and populating less stable (higher energy) conformers as the temperature rises. nih.gov

This shift in population results in observable changes in the spectra. For instance, in variable-temperature Raman or IR spectroscopy, the integrated intensities of vibrational bands unique to specific conformers will change relative to one another as the temperature is varied. researchgate.net By analyzing the relative intensities of these band pairs at different temperatures, the enthalpy difference (ΔH) between the conformers can be determined. researchgate.net While specific studies on this compound are not prevalent, research on analogous branched alkanes, such as 2,2-dimethylhexane, demonstrates this methodology. tandfonline.comresearchgate.net In those studies, variable-temperature Raman and IR spectra were used to confirm vibrational assignments and calculate the enthalpy of conformational equilibrium. tandfonline.comresearchgate.net Similarly, variable-temperature 13C NMR spectroscopy can be employed by tracking the chemical shifts of carbon atoms, which average the shifts of the individual conformers based on their population, to deduce the thermodynamic parameters of the equilibrium. rsc.org

Mass Spectrometry in Fragmentation Pathway Analysis

Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragment Identification

Electron Ionization (EI) mass spectrometry is a foundational technique for determining the molecular weight and structural features of volatile compounds by analyzing their fragmentation patterns upon electron impact. For this compound (C₉H₂₀), which has a molecular weight of 128.26 g/mol , the mass spectrum reveals characteristic fragmentation pathways. nist.govnih.gov

In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form a positively charged molecular ion (M⁺•). uni-saarland.de However, for highly branched alkanes like this compound, the molecular ion peak at a mass-to-charge ratio (m/z) of 128 is often very weak or entirely absent. libretexts.org This is due to the significant steric strain around the quaternary carbon atom, which promotes rapid fragmentation. libretexts.org

The fragmentation process favors the formation of the most stable carbocations. uni-saarland.delibretexts.org The predominant fragmentation pathway for this compound is the cleavage of the C-C bond adjacent to the quaternary center, leading to the loss of a butyl radical (•C₄H₉) and the formation of the highly stable tert-butyl carbocation, (CH₃)₃C⁺. This fragment appears as the base peak (the most intense peak) in the spectrum at m/z 57. libretexts.org Another significant fragmentation involves the loss of a methyl radical (•CH₃) to produce a C₈H₁₇⁺ ion at m/z 113.

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/z (Mass/Charge)Relative Intensity (%)Proposed Fragment IonNeutral Loss
4168C₃H₅⁺ (Allyl cation)C₆H₁₅•
4378C₃H₇⁺ (Propyl cation)C₆H₁₃•
57100C₄H₉⁺ (tert-Butyl cation)C₅H₁₁•
7125C₅H₁₁⁺ (Pentyl cation)C₄H₉•
1134C₈H₁₇⁺CH₃•
128<1C₉H₂₀⁺• (Molecular Ion)-

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry, also known as MS/MS, is an advanced technique that provides greater detail for structural elucidation by performing multiple stages of mass analysis in sequence. labmanager.comwikipedia.org An MS/MS experiment involves isolating a specific "precursor" ion from the initial mass spectrum, inducing its fragmentation, and then analyzing the resulting "product" ions. wikipedia.org This process is invaluable for distinguishing between isomers that might produce identical precursor ions but yield different fragment patterns.

For this compound, a researcher could use an MS/MS experiment to confirm the structure of the significant fragments. For example, the precursor ion at m/z 113 could be selected and isolated in the first mass analyzer. This ion is then passed into a collision cell where it undergoes fragmentation, typically through Collision-Induced Dissociation (CID), by colliding with inert gas molecules. nih.gov The resulting product ions are then analyzed in a second mass spectrometer. The fragmentation pattern of the m/z 113 ion would provide definitive information about its C₈H₁₇⁺ structure, helping to differentiate it from other C₈ isomers that could potentially be present in a mixture. This capability for detailed characterization makes MS/MS a powerful tool for the unambiguous identification of specific branched alkanes. labmanager.com

Applications in Trace Analysis and Mixture Deconvolution

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive method for the detection and quantification of this compound at trace levels in complex matrices. The technique's high sensitivity allows for the identification of compounds in the parts-per-billion (ppb) range. ebi.ac.uk This is critical in fields such as environmental monitoring and the analysis of fuels, where this compound may be present as a minor component among numerous other hydrocarbons.

A significant challenge in analyzing alkane mixtures is that isomers often have similar chromatographic properties and may co-elute, meaning they exit the GC column at nearly the same time. acs.org When two or more compounds are not fully separated chromatographically, their mass spectra overlap. In such cases, spectral deconvolution algorithms can be employed. acs.org These computational methods analyze the combined mass spectrum and, by identifying ions unique to each component, can mathematically separate the spectra of the co-eluting compounds. This allows for the accurate identification and quantitation of this compound even when it is not perfectly resolved from isomers like 2,4-dimethylheptane (B1204451) or 2,6-dimethylheptane (B94447).

Advanced Gas Chromatography (GC) for Isomer Separation and Quantitation

Gas chromatography (GC) is the premier analytical technique for the separation and quantitation of volatile compounds such as this compound and its isomers. vurup.sk The primary challenge in the analysis of branched alkanes is their structural similarity, which often results in very close boiling points and, consequently, similar retention times on a GC column. libretexts.org Achieving separation requires high-resolution capillary gas chromatography, which utilizes long, narrow columns to provide the high efficiency (a large number of theoretical plates) needed to resolve these closely related compounds. vurup.sk

Optimization of GC Column Selectivity for Branched Alkane Resolution

The most critical parameter in achieving the separation of isomers is the selectivity of the GC column's stationary phase. restek.comgcms.cz Selectivity refers to the ability of the stationary phase to interact differently with the various components of a mixture, leading to different retention times. gcms.czphenomenex.com

For branched alkanes, several factors must be optimized:

Stationary Phase Polarity and Selectivity: While alkanes are nonpolar and are often separated on nonpolar stationary phases (like 100% dimethylpolysiloxane) primarily by boiling point, this is often insufficient for complex isomer mixtures. phenomenex.com To improve resolution, stationary phases with unique selectivity are required. Liquid crystalline stationary phases, for example, can separate isomers based on their molecular shape (e.g., length-to-breadth ratio). vurup.sk More elongated molecules can interact more strongly with the ordered phase, leading to longer retention times and enabling separation beyond what is possible based on boiling point alone. vurup.sk

Column Dimensions: Resolution is also a function of column efficiency, which is influenced by its physical dimensions. elementlabsolutions.com

Length: Increasing column length (e.g., from 30 m to 60 m) increases the total number of theoretical plates, generally improving resolution, albeit at the cost of longer analysis times. elementlabsolutions.com

Internal Diameter (ID): Columns with a smaller internal diameter (e.g., 0.18 mm vs. 0.25 mm) offer higher efficiency and can produce better resolution. elementlabsolutions.com

Film Thickness: Thicker stationary phase films increase retention and can improve the resolution of highly volatile compounds. For less volatile compounds, a thinner film is often preferred to reduce analysis time. elementlabsolutions.com

Temperature Programming: A carefully optimized oven temperature program is essential. A slow temperature ramp rate can improve the separation of closely eluting peaks. elementlabsolutions.com

The table below summarizes the general effects of key GC parameters on the resolution of branched alkanes.

ParameterChangeEffect on ResolutionRationale
Stationary Phase Choose phase with higher selectivity (e.g., liquid crystal)Increases Separation is based on specific molecular interactions (shape) rather than just boiling point. vurup.skgcms.cz
Column Length IncreaseIncreases Increases overall column efficiency (more theoretical plates). elementlabsolutions.com
Column Internal Diameter DecreaseIncreases Increases column efficiency. elementlabsolutions.com
Carrier Gas Flow Rate Optimize (Van Deemter plot)Optimizes Balances diffusion effects to achieve minimum plate height and maximum efficiency. libretexts.org
Temperature Ramp Rate DecreaseIncreases Allows more time for analytes to interact with the stationary phase, improving separation. elementlabsolutions.com

By carefully selecting a column with appropriate selectivity and optimizing the operational parameters, gas chromatography can effectively resolve and quantify this compound even within a complex mixture of its structural isomers. restek.comgcms.cz

Retention Index Systems for Enhanced Identification

Retention index (RI) systems are a cornerstone of modern gas chromatography (GC), providing a standardized and reproducible measure for compound identification that is more reliable than retention time alone. The Kovats retention index, introduced by Ervin Kováts in the 1950s, is a widely adopted system that normalizes the retention time of an analyte to the retention times of adjacent n-alkanes. mdpi.com This method effectively makes the index independent of many variable experimental factors like column length, film thickness, and carrier gas flow rate, allowing for inter-laboratory comparison of data. mdpi.com

For a given stationary phase and temperature program, the Kovats RI is a characteristic constant for a compound, which is invaluable for identifying components in complex mixtures, including isomers that may have very similar mass spectra. nist.gov The National Institute of Standards and Technology (NIST) maintains a comprehensive database of retention indices for tens of thousands of compounds, which serves as a critical reference for chemical analysis. nist.gov

The retention index of this compound, like other branched alkanes, is influenced by the polarity of the stationary phase used in the gas chromatographic separation. Research has shown that its retention index differs between polar and non-polar columns, a feature that can be exploited for more confident identification. A study generated Kovats indices for over 200 hydrocarbons on two different capillary columns to create a unique identification set for each compound. dtic.mil This approach is particularly useful in the detailed analysis of complex hydrocarbon mixtures like fuels. dtic.mil

Below is a data table of published Kovats retention indices for this compound on different types of columns.

Interactive Data Table: Kovats Retention Indices for this compound

Stationary Phase TypeKovats Retention Index (I)Standard Deviation
Non-Polar817.310.05
Polar808.090.08
Data sourced from a study on characterizing hydrocarbon fuels using temperature-programmed gas chromatography. dtic.mil

While the Kovats index is the most common, other systems like the Lee retention index also exist and are used for specific classes of compounds, such as polycyclic aromatic hydrocarbons. usgs.gov These systems provide a robust framework for the tentative identification of compounds like this compound, especially when combined with mass spectrometry. nist.govusgs.gov

Coupled Techniques (GC-MS, GC-FID) in Complex Mixture Analysis

The analysis of complex volatile and semi-volatile mixtures, such as gasoline, petroleum naphthas, and environmental samples, necessitates the use of high-resolution separation techniques coupled with sensitive detectors. antpedia.compsu.edu Gas chromatography coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) are powerful and widely used hyphenated techniques for this purpose.

GC-MS combines the superior separation power of gas chromatography with the identification capabilities of mass spectrometry. asianpubs.org As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the structural elucidation and confirmation of analytes. asianpubs.org For instance, this compound has been identified as a component in complex mixtures like paint thinner through GC-MS analysis, where its mass spectrum is matched against reference libraries like the one maintained by NIST. asianpubs.org The separation of structural isomers, such as this compound and 2,4-dimethylheptane, which can be challenging due to similar properties, is achievable with high-resolution GC columns and is critical for accurate physicochemical data.

The flame ionization detector (GC-FID) is another common detector that offers high sensitivity and a wide linear range, making it particularly well-suited for the quantitative analysis of hydrocarbons. psu.eduresearchgate.net The FID response is generally proportional to the number of carbon atoms in the analyte, making it a robust tool for quantifying compounds like this compound in various matrices. psu.edu GC-FID is frequently employed in the analysis of fuels and volatile organic compounds (VOCs). psu.eduepa.gov For example, this compound is listed as an analyte in mixes designed for GC-FID analysis of contaminants. researchgate.net

In many analytical workflows, both detectors are used in parallel or sequentially to gain a comprehensive understanding of a sample. GC-FID provides accurate quantification, while GC-MS provides confident identification. The analysis of gasoline, for example, often involves identifying and quantifying hundreds of hydrocarbon components, including various dimethylheptane isomers. shimadzu.com Comprehensive two-dimensional gas chromatography (GCxGC) can be coupled with both FID and MS detectors to provide even greater resolving power for extremely complex samples, separating thousands of compounds in a single analysis. psu.edu

Computational and Theoretical Investigations of 2,2 Dimethylheptane

Molecular Dynamics (MD) Simulations for Macroscopic Property Prediction and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. researchgate.net For 2,2-dimethylheptane, MD simulations are instrumental in predicting its bulk properties and understanding its dynamic nature at an atomic level.

MD simulations can accurately predict the density and transport properties of this compound under various conditions. The simulations typically model the molecule within a periodic box to replicate bulk fluid behavior. By integrating Newton's equations of motion for each atom, the trajectory of the system is generated, from which macroscopic properties are calculated. arxiv.org

The density is determined by simulating the system in an isothermal-isobaric (NPT) ensemble, where the volume of the simulation box fluctuates to reach an equilibrium density at a given temperature and pressure. Transport properties like viscosity and the self-diffusion coefficient are often calculated from equilibrium molecular dynamics (EMD) simulations using the Green-Kubo relations, which relate the transport coefficients to the time integrals of autocorrelation functions of the stress tensor (for viscosity) and velocity (for diffusivity). researchgate.net Alternatively, non-equilibrium molecular dynamics (NEMD) can be employed, where an external field or shear flow is applied to the system to directly measure its response. arxiv.org

For branched alkanes like this compound, simulated values are compared with experimental data to validate the accuracy of the force field used. While specific simulation data for this compound is not extensively published, studies on similar branched alkanes show that modern force fields can predict these properties with good accuracy. nih.gov

Table 1: Illustrative MD Simulation Parameters for this compound Property Prediction

ParameterValue/Description
Ensemble NPT (for density), NVT or NVE (for transport properties)
Temperature e.g., 298.15 K
Pressure e.g., 1 atm
Force Field All-atom (e.g., OPLS-AA) or United-atom (e.g., TraPPE-UA)
Time Step 1-2 fs
Simulation Time Several nanoseconds to ensure convergence
Analysis Method Green-Kubo relations or Einstein relations

The bulk properties of this compound are a direct consequence of the intermolecular interactions between its molecules. These interactions are primarily van der Waals forces, which are modeled in MD simulations using potentials like the Lennard-Jones potential. tohoku.ac.jp The branching structure of this compound, with two methyl groups on the second carbon, leads to a more compact molecular shape compared to its linear isomer, n-nonane.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. nih.gov For branched alkanes like this compound, both all-atom and united-atom force fields are commonly used. All-atom force fields explicitly represent every atom, while united-atom models group hydrogen and carbon atoms into single interaction sites to reduce computational cost. nih.gov

Developing and validating a force field involves parametrizing it against experimental data or high-level quantum mechanical calculations. For alkanes, this typically includes fitting to experimental densities, heats of vaporization, and sometimes viscosity data across a range of temperatures and pressures. researchgate.net Studies comparing various force fields for branched alkanes have shown that their performance in predicting thermophysical properties can vary, and the choice of force field depends on the specific properties of interest. nih.govresearchgate.net For instance, the Potoff force field has been shown to yield good results for the density, viscosity, and self-diffusion coefficients of branched alkanes under extreme conditions. nih.govresearchgate.net

Conformational Analysis and Energy Landscape Mapping

This compound, like other open-chain alkanes, exhibits conformational isomerism due to rotation around its carbon-carbon single bonds. organicchemistrytutor.com Each rotation leads to different spatial arrangements of atoms, known as conformers or rotamers, which have varying potential energies. The analysis of these conformers typically involves constructing Newman projections to visualize the relative positions of substituents around a specific C-C bond.

The most stable conformations are generally the staggered ones, where the substituents on adjacent carbons are as far apart as possible, minimizing steric hindrance. organicchemistrytutor.com Conversely, eclipsed conformations, where substituents are aligned, are energetically unfavorable due to increased steric repulsion. organicchemistrytutor.com For this compound, rotation around the C3-C4 bond is particularly illustrative. The most stable conformer is the anti conformation, where the bulky tert-butyl group on C3 and the propyl group on C4 are positioned 180° apart, minimizing steric strain. chegg.com The least stable conformation is the fully eclipsed arrangement, where these large groups are in direct alignment, maximizing steric repulsion. chegg.com Between these extremes lie gauche conformations (staggered, with large groups 60° apart) and other eclipsed forms. organicchemistrytutor.com

The energy required to rotate from a stable staggered conformation through an unstable eclipsed conformation is known as the rotational barrier. researchgate.net The magnitude of this barrier is influenced by the size of the rotating groups. In this compound, the presence of the sterically demanding gem-dimethyl groups on C2 significantly influences the rotational barriers and the relative stability of conformers around the C2-C3 bond. The origin of rotational barriers in alkanes is primarily attributed to steric repulsion (Pauli repulsion), although hyperconjugation also plays a a role. researchgate.netresearchgate.net

Identifying the complete energy landscape of a flexible molecule like this compound requires sophisticated computational methods. gmu.edu The goal is to locate all stable conformers, which correspond to local minima on the potential energy surface (PES), and the absolute most stable conformer, known as the global energy minimum. gmu.edu

The process begins with a conformational search to generate a wide range of possible structures. These initial geometries are then subjected to energy minimization, an iterative process that adjusts the atomic coordinates to find a stable structure where the net forces on all atoms are close to zero. gmu.eduwikipedia.org

Several classes of computational methods are employed for this purpose:

Ab initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net

Density Functional Theory (DFT): DFT methods calculate the electron density rather than the full wavefunction, providing a balance of accuracy and computational efficiency that makes them well-suited for studying larger molecules and their conformational preferences. researchgate.net Functionals like B3LYP are commonly used. uci.edu

Molecular Mechanics (MM): These methods use classical force fields to model the potential energy surface. While less accurate than quantum mechanical methods, they are computationally very fast and are often used for initial conformational searches of large molecules before refining the geometries with DFT or ab initio calculations. gmu.edu

By applying these methods, a detailed map of the PES can be generated, showing the relative energies of all local minima (stable conformers) and the transition states (saddle points) that connect them. gmu.edu More advanced techniques, such as machine learning, are also being developed to predict DFT-level energies from less expensive force-field optimized geometries, accelerating the process of mapping the energy landscape. nih.gov

Table 2: Overview of Computational Methods for Conformational Analysis

Method ClassDescriptionCommon Applications
Ab initio Solves the Schrödinger equation from first principles with varying levels of approximation. researchgate.netHigh-accuracy geometry optimization and energy calculations for smaller molecules. acs.org
Density Functional Theory (DFT) Models electron correlation based on the electron density, offering a good compromise between accuracy and cost. nih.govStandard method for geometry optimization and frequency calculations for most organic molecules.
Molecular Mechanics (MM) Uses classical physics and empirical force fields to calculate molecular energies. gmu.eduInitial conformational searches, studies of very large systems (e.g., proteins).

This table summarizes the primary computational approaches used to identify and characterize the energy minima on the potential energy surface of molecules like this compound.

Different conformers of a molecule, being structurally distinct, exhibit unique vibrational modes. These differences can be detected using spectroscopic techniques like infrared (IR) and Raman spectroscopy, providing experimental evidence for the existence of multiple conformations. openreview.net Each stable conformer of this compound will have a characteristic set of vibrational frequencies, resulting in a unique spectroscopic fingerprint. tandfonline.com

For example, studies on similar branched alkanes, such as 3,3-dimethylheptane (B146767) and 4,4-dimethylheptane, have successfully used vibrational spectroscopy in conjunction with normal coordinate calculations to identify the specific conformers present in a sample. tandfonline.comtandfonline.com The observed IR and Raman spectra are a superposition of the spectra of all conformers present at equilibrium. By comparing the experimental spectrum with spectra calculated computationally for each possible conformer, researchers can assign specific spectral bands to particular conformers and even estimate their relative populations. uci.edu

Predictive Modeling through Topological Indices and Solvation Parameters

Topological indices are numerical descriptors derived from the molecular graph of a compound, which encode information about its size, shape, and degree of branching. echemcom.com These indices are widely used in Quantitative Structure-Property Relationship (QSPR) studies to develop mathematical models that predict the physicochemical properties of molecules, avoiding the need for extensive and costly experiments. nih.govnih.gov

For alkanes, including isomers of heptane (B126788) and octane (B31449), topological indices have proven effective in correlating with properties such as boiling point, enthalpy of vaporization, entropy, and acentric factor. nthu.edu.twresearchgate.net The underlying principle is that the structure of a molecule dictates its properties, and topological indices provide a quantitative measure of that structure. echemcom.com

One of the earliest and most well-known topological indices is the Zagreb index . There are two main types:

First Zagreb Index (M1): Calculated as the sum of the squares of the degrees of all vertices (atoms) in the molecular graph.

Second Zagreb Index (M2): Calculated as the sum of the products of the degrees of adjacent vertices. nih.gov

These indices, particularly the second Zagreb index, are sensitive to the degree of branching in a molecule. echemcom.com For this compound, the high degree of branching at the C2 position would result in specific values for the Zagreb indices, distinguishing it from its less-branched isomers.

By performing a regression analysis on a set of known molecules (like all octane or nonane (B91170) isomers), a correlation can be established between calculated topological indices and an experimental property. researchgate.netechemcom.com This resulting QSPR model can then be used to predict the properties of other molecules, such as this compound.

Table 3: Example of a QSPR Correlation for Octane Isomers

PropertyCorrelating IndexCorrelation Coefficient (r)
Acentric Factor3-total Zagreb Index> 0.92 echemcom.com
Boiling PointFirst Zagreb Index~ 0.96 nih.gov
Enthalpy of VaporizationSecond Zagreb IndexStrong Correlation nih.gov
Molar RefractionHarmonic Index~ 0.96 nih.gov

This table presents examples of strong correlations found between various topological indices and the physicochemical properties of octane isomers, a methodology directly applicable to this compound.

Abraham Solvation Parameter Method for Solute Transfer Characterization

The Abraham solvation parameter model is a widely used linear free-energy relationship that characterizes the process of solute transfer between two phases, such as from the gas phase to a condensed phase or between two condensed phases. researchgate.netresearchgate.net This model quantifies the different types of intermolecular interactions between a solute and a solvent system. researchgate.net

The model relies on a set of solute descriptors, which are specific to the compound (in this case, this compound), and complementary solvent properties. The primary solute descriptors are:

E : The excess molar refraction, which describes the solute's polarizability. mdpi.com

S : The solute's dipolarity/polarizability. mdpi.com

V : The McGowan characteristic molecular volume, calculated from atomic sizes and bond numbers. researchgate.netmdpi.com

L : The logarithm of the gas-to-hexadecane partition coefficient at 298.15 K, which quantifies dispersion forces. mdpi.com

For alkanes like this compound, the hydrogen-bond acidity (A) and basicity (B) are zero, as is the S descriptor. researchgate.net The E descriptor is also considered zero for branched alkanes. Therefore, the characterization primarily depends on the L and V descriptors. The McGowan volume (V) for this compound, as a C9H20 alkane, can be calculated from its constituent atoms and bonds. The L descriptor is often determined from experimental gas chromatographic retention data. researchgate.netmdpi.com

Recent studies have determined the Abraham model solute descriptors for a range of branched alkanes, including this compound. These descriptors can be used in established Abraham model correlations to predict a wide array of physicochemical properties, such as partition coefficients, enthalpies of solvation, and toxicological endpoints. mdpi.combibliomed.org

Abraham Solvation Parameters for this compound
ParameterValueDescription
E0.000Excess Molar Refraction
S0.000Dipolarity/Polarizability
A0.000Hydrogen Bond Acidity
B0.000Hydrogen Bond Basicity
L3.734Gas-Hexadecane Partition Coefficient (log)
V1.3767McGowan Molecular Volume ((cm³/mol)/100)

Data sourced from studies on Abraham model solute descriptors for branched alkanes. researchgate.netmdpi.com

In Silico Approaches for Reactivity and Interaction Prediction

In silico methods, which encompass a range of computational techniques, are crucial for predicting the reactivity and potential interactions of chemical compounds without the need for laboratory experiments. These approaches include machine learning models, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. nih.govnih.govrsc.org While specific in silico studies focusing solely on the reactivity of this compound are not extensively detailed in the literature, the methodologies are widely applied to structurally similar branched alkanes to predict their behavior, particularly in areas like combustion and atmospheric chemistry.

For instance, computational methods are used to investigate the oxidation chemistry of branched alkanes. wsu.edu Kinetic modeling, often built upon theoretical calculations, can predict key combustion properties like ignition delay times. Studies on related compounds such as 2-methylheptane (B165363) and 2,6-dimethylheptane (B94447) utilize computational chemistry to understand their oxidation mechanisms at a fundamental level. wsu.eduresearchgate.net These studies often involve:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT), for example at the B3LYP/CBSB7 level of theory, are used to optimize the geometries of reactants, transition states, and products. wsu.edu This allows for the calculation of reaction pathways and energy barriers, which are essential for understanding reactivity.

Kinetic Modeling : The data from quantum chemical calculations are used to assemble detailed kinetic mechanisms. These models can then simulate the behavior of the compound under various conditions (e.g., temperature, pressure) to predict outcomes like ignition delay and the formation of intermediate species. wsu.eduresearchgate.net

Sensitivity Analysis : This computational technique is performed on the kinetic model to identify the most critical reaction pathways that influence a specific outcome, such as ignition. wsu.edu

By applying these in silico approaches to this compound, researchers can predict its reactivity, stability, and the potential products of its degradation or combustion, providing valuable information for its application and environmental fate assessment.

Combustion Kinetics and Reaction Mechanisms of 2,2 Dimethylheptane

High-Temperature Oxidation Pathways and Radical Chemistry

At temperatures exceeding approximately 1000 K, the combustion of 2,2-dimethylheptane is characterized by rapid fuel decomposition and the subsequent reactions of a pool of smaller radicals. The high-temperature mechanism is less complex than low-temperature pathways but is fundamental to predicting ignition timing and flame propagation.

The high-temperature oxidation of this compound is initiated by unimolecular C-C bond fission, which is favored over the stronger C-H bonds. The bond dissociation energies (BDEs) dictate the most likely points of cleavage. The C-C bond adjacent to the quaternary carbon is particularly susceptible to breaking, leading to the formation of a stable tert-butyl radical ((CH₃)₃C•) and a primary pentyl radical.

Key elementary reactions in the high-temperature oxidation include:

Initiation: Unimolecular decomposition of the fuel molecule.

H-atom abstraction: Small radicals (H, O, OH, CH₃) abstract hydrogen atoms from the fuel, creating fuel radicals.

β-scission: The resulting fuel radicals rapidly decompose by breaking a C-C bond that is beta to the radical site, producing smaller alkenes and radicals.

Termination: Radicals combine to form stable molecules.

Reaction TypeExample ReactionA (cm³/mol·s)nEₐ (kcal/mol)
Initiation C₉H₂₀ → t-C₄H₉ + n-C₅H₁₁~1.0e+170~85.0
H-Abstraction C₉H₂₀ + OH → C₉H₁₉• + H₂O~1.0e+081.6~1.0
β-Scission C₉H₁₉• → C₄H₈ + C₅H₁₁•~1.0e+130~30.0
Termination CH₃• + CH₃• → C₂H₆~4.0e+1300
Note: The Arrhenius parameters (A, n, Eₐ) are illustrative and represent typical values for these reaction classes in alkane combustion models. Specific values for this compound would require dedicated theoretical or experimental studies.

The structure of this compound directly influences the H-atom abstraction process. Unlike linear or mono-methylated alkanes, it possesses a quaternary carbon atom with no attached hydrogen, meaning tertiary H-atoms (which are typically the easiest to abstract) are absent. The molecule offers numerous primary hydrogens on its three methyl groups (two at the C2 position and one at the C7 position) and secondary hydrogens along its linear chain.

The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. researchgate.net Therefore, H-atom abstraction by radicals like OH• will preferentially occur at the secondary carbon positions (C3, C4, C5, C6) of the heptane (B126788) chain over the primary positions. Abstraction from the two methyl groups at the C2 position is sterically hindered, further reducing its likelihood compared to other primary sites. The specific radicals formed after H-abstraction determine the subsequent decomposition pathways and the resulting pool of intermediate species, such as the formation of isobutene from pathways involving the tert-butyl group.

Comparing this compound with its isomers reveals the profound impact of branching on combustion. Studies on octane (B31449) (C8) isomers, which provide valuable insights applicable to nonane (B91170) (C9) isomers, show that linear alkanes like n-octane have faster flame speeds and higher reactivity in the low-temperature regime compared to their branched counterparts like 2-methylheptane (B165363). osti.gov

Highly branched structures, such as the one in this compound, tend to produce more stable radical intermediates (like the tert-butyl radical) upon decomposition. This stability can alter the subsequent reaction pathways. For instance, the oxidation of 2-methylheptane produces higher concentrations of propene and iso-alkenes compared to n-octane, which yields more 1-alkenes and ethylene. researchgate.net It is expected that this compound would produce a significant amount of isobutene due to the presence of the tert-butyl group. At high temperatures, the ignition delay times of different isomers tend to converge, as the decomposition of the initial fuel molecule becomes the rate-limiting step, and the resulting small-radical chemistry is similar for all isomers. osti.gov

Low-Temperature Reactivity and Ignition Delay Phenomena

The low-temperature (approx. 600-900 K) combustion regime is critical for understanding autoignition and engine knock. In this range, the reactivity of this compound is controlled by a complex sequence of radical addition to oxygen and subsequent isomerization reactions.

In highly branched alkanes like this compound, this crucial chain-branching pathway is inhibited. osti.gov The presence of the quaternary carbon atom at the C2 position structurally prevents certain internal H-atom transfers that are necessary for the most effective low-temperature chain-branching sequences. Specifically, if an initial H-abstraction occurs on the linear chain near the head group, the subsequent isomerization of the peroxy radical is sterically hindered or impossible across the quaternary carbon. This inhibition slows down the low-temperature oxidation chemistry, leading to longer ignition delays and higher octane ratings compared to linear or less-branched isomers.

Rapid compression machines (RCMs) are used to study autoignition by simulating the compression stroke of an engine and measuring the ignition delay time. researchgate.net While specific RCM data for this compound is not available in the reviewed literature, extensive studies on its isomers, such as 2-methylheptane, 3-methylheptane, and 2,6-dimethylheptane (B94447), provide a clear picture of its expected behavior. researchgate.netwsu.edukaust.edu.sa

Branched alkanes exhibit a pronounced Negative Temperature Coefficient (NTC) behavior, where the ignition delay time increases with temperature over a certain range. Studies on heptane and octane isomers show that di-methylated isomers have longer ignition delays in the low-temperature and NTC regions compared to mono-methylated and linear isomers. osti.govosti.gov For example, at 15 atm, di-methylated heptanes show significantly lower reactivity (longer ignition delays) than n-heptane in the 650 K to 950 K range. osti.gov

Based on these trends, this compound is expected to have a long ignition delay time in the low-temperature region, characteristic of a fuel with a high octane number. The table below illustrates this comparative reactivity with representative ignition delay data for related C8 isomers studied in an RCM.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay (ms)
n-Octane800201.0~10
2-Methylheptane800201.0~20
3-Methylheptane800201.0~25
Source: Data is representative, based on trends observed in studies of C8 isomers. osti.govkaust.edu.sa Specific values for this compound are expected to be longer than those for mono-methylated isomers under similar conditions.

Negative Temperature Coefficient (NTC) Region Behavior

For branched alkanes, the NTC behavior is governed by the competition between chain-branching and chain-propagating reaction pathways at low to intermediate temperatures. mdpi.com The process begins with the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical. This radical then combines with molecular oxygen to form an alkylperoxy radical (ROO•). In the NTC region, the stability of the ROO• radical becomes critical.

Chemical Kinetic Model Development and Validation

Developing a detailed chemical kinetic model for the oxidation of a complex hydrocarbon like this compound is a systematic process. These models are essential computational tools for simulating and understanding combustion processes. stanford.edu The construction involves assembling a comprehensive set of elementary reactions that describe the transformation of the fuel molecule into final combustion products.

The process typically starts with a "base chemistry" model, which includes the reactions of small hydrocarbon and oxygenated species (typically C0-C5). kaust.edu.sa To this base, a detailed, hierarchical mechanism for the specific fuel is added. This involves defining the reaction pathways for this compound, which include:

Initiation Reactions: The initial breaking of C-H or C-C bonds to form radicals.

H-atom Abstraction: Radicals abstracting hydrogen atoms from the fuel molecule at different sites. The presence of tertiary C-H bonds in branched alkanes, which have lower bond dissociation energies, influences these initial steps. researchgate.net

Radical Decomposition: The breakdown of larger radicals into smaller molecules and radicals via β-scission.

Low-Temperature Chemistry: A complex set of reactions involving the addition of molecular oxygen to alkyl radicals, subsequent isomerization, and further oxidation, which is responsible for the NTC behavior. wsu.edu

Established reaction rate rules and thermochemical data are used to estimate the kinetic parameters for these reactions. researchgate.netwsu.edu For instance, models for branched alkanes like 2,5-dimethylhexane (B165582) and 2-methylheptane have been developed using reaction classes and rate rules previously established for similar molecules. kaust.edu.saosti.gov A model for 2,6-dimethylheptane oxidation included newly calculated reaction pathways to accurately capture low-temperature chemistry. wsu.edu

Once a detailed kinetic model is constructed, it must be rigorously validated against experimental data obtained under a wide range of combustion conditions. This validation is critical to ensure the model's predictive capability. mdpi.comdoe.gov Key experimental platforms used for this purpose include:

Jet-Stirred Reactors (JSR): JSRs allow for the study of fuel oxidation at steady-state or slowly varying temperatures. They provide valuable data on the concentration profiles of stable intermediate species, which helps in refining the specific reaction pathways within the model. kaust.edu.saresearchgate.net

Flames: Data from both premixed and non-premixed (e.g., opposed-flow diffusion) flames are used for validation. osti.gov These experiments provide information on laminar flame speeds and the spatial distribution of temperature and species concentrations, which are sensitive to both the chemical kinetics and transport properties in the model. researchgate.netosti.gov

A kinetic model for 2-methylheptane, a structural isomer of this compound, was validated against experimental data from premixed flames, non-premixed flames, shock tubes, and perfectly stirred reactors. researchgate.net Similarly, models for 2,5-dimethylhexane have been tested against data from JSRs, RCMs, and shock tubes. kaust.edu.sa

Table 1: Experimental Conditions for Kinetic Model Validation of Branched C8 Alkanes This table presents typical experimental conditions used for validating kinetic models of octane isomers like 2-methylheptane and 2,5-dimethylhexane, which are analogous to the validation required for this compound.

Experimental Apparatus Parameters Measured Typical Temperature Range Typical Pressure Range Typical Equivalence Ratios (Φ)
Shock Tube (ST)Ignition Delay Times800 - 1700 K10 - 40 atm0.5 - 2.0
Rapid Compression Machine (RCM)Ignition Delay Times600 - 950 K10 - 25 atm0.5 - 2.0
Jet-Stirred Reactor (JSR)Species Concentrations550 - 1200 K1 - 10 atm0.5 - 1.5
Opposed-Flow Diffusion FlameSpecies & Temp. ProfilesFlame Dependent~1 atmN/A (Non-premixed)

Given the large number of reactions (often thousands) in a detailed kinetic model, sensitivity analysis is employed to identify the most influential reactions for a given combustion target, such as ignition delay time or the concentration of a specific species. turanyi.eu This analysis helps to pinpoint which reaction rates have the greatest control over the model's predictions. For example, in hydrogen combustion, the chain-branching reaction O2 + H <=> OH + O is consistently found to be highly sensitive. turanyi.eu For complex fuels, sensitivity analysis can reveal the key pathways that govern phenomena like NTC behavior. wsu.edu

Uncertainty quantification is another critical step. The rate parameters used in kinetic models often have associated uncertainties. turanyi.eu Uncertainty analysis propagates these input uncertainties through the model to determine the confidence level of the model's predictions. whiterose.ac.uk This provides a range of possible outcomes rather than a single deterministic result, which is crucial for assessing the reliability of the simulations. whiterose.ac.uk For instance, a variance-based sensitivity analysis can identify the main reactions contributing to predictive uncertainties. whiterose.ac.uk

Catalytic Combustion and Oxidation Processes

Catalytic oxidation offers an alternative to gas-phase combustion, allowing for reactions to occur at much lower temperatures. This process is important for chemical synthesis and pollution control. For branched alkanes, selective oxidation to valuable oxygenated products is a significant area of research.

The catalytic oxidation of alkanes is challenging due to the high stability of C-H bonds. libretexts.org However, various catalytic systems have been developed to activate these bonds. For example, the selective oxidation of 2,5-dimethylhexane to 2,5-dimethyl-2,5-hexanediol (B89615) has been successfully achieved using molecular oxygen with a heterogeneous catalyst system. acs.org This system employed manganese octahedral molecular sieves (K-OMS-2) as the catalyst and N-hydroxyphthalimide (NHPI) as a promoter. acs.orgresearchgate.net The presence of the promoter was found to be essential for initiating the reaction. acs.org

This research demonstrates a pathway for converting a branched alkane into a more valuable chemical product under relatively mild conditions. The reusability of the heterogeneous catalyst is a key advantage, potentially lowering costs and reducing waste compared to homogeneous catalysts. acs.orgresearchgate.net Such studies on model compounds like dimethylhexanes provide valuable insights into developing catalytic processes for other branched alkanes, including this compound.

Heterogeneous Catalysis in Controlled Oxidation Reactions

While the oxidation of other branched alkanes has been a subject of investigation, providing insights into reaction mechanisms and catalyst performance, direct experimental data, including detailed research findings and data tables for the selective oxidation of this compound, remains unaddressed. The unique structural characteristics of this compound, particularly the quaternary carbon atom, would likely influence its reactivity and product distribution in catalytic oxidation processes. However, without specific research dedicated to this molecule, any discussion on reaction kinetics, catalytic systems, and product selectivity would be speculative.

Further research is required to explore the heterogeneous catalytic oxidation of this compound to determine effective catalysts, optimal reaction conditions, and the resulting product distributions. Such studies would be valuable for a comprehensive understanding of branched alkane oxidation and for potential applications in chemical synthesis.

Environmental Fate and Degradation Mechanisms of 2,2 Dimethylheptane

Bioremediation and Microbial Transformation Pathways

The biodegradation of highly branched alkanes like 2,2-dimethylheptane is often challenging for microorganisms due to the steric hindrance presented by the quaternary carbon center. However, specific microbial strains have demonstrated the capability to metabolize this compound.

Research has confirmed that certain microorganisms can utilize this compound as their sole source of carbon and energy. researchgate.net This capability is significant, as compounds with a quaternary carbon atom are often considered resistant to biodegradation. researchgate.net Studies have shown that despite the recalcitrant nature of such structures, microbial metabolic pathways exist that can initiate their breakdown. researchgate.netnih.gov The ability of microflora from non-polluted sites to degrade various gasoline components, including some trimethylalkanes, has been observed, though branched structures often exhibit lower degradation rates compared to linear alkanes. researchgate.net

Specific bacterial strains capable of degrading this compound have been isolated and identified. Notably, two strains of the genus Achromobacter were isolated from wastewater and were shown to utilize this compound for growth. researchgate.netnih.govnih.gov The genus Achromobacter is known for its potential in bioremediation. mdpi.com While the precise enzymatic mechanisms in these specific strains for attacking the highly branched structure of this compound are complex, the initial step in aerobic alkane degradation is typically catalyzed by oxygenases, such as alkane hydroxylases or cytochrome P450 monooxygenases. ifpenergiesnouvelles.frresearchgate.net These enzymes introduce an oxygen atom into the alkane, initiating a cascade of oxidation reactions. ifpenergiesnouvelles.frnih.gov For many bacteria, the terminal oxidation pathway is a common route for n-alkane degradation, though sub-terminal oxidation also occurs. nih.govresearchgate.net

The microbial metabolism of this compound by Achromobacter strains has been shown to produce specific metabolic byproducts. In cultures of one of the isolated strains, Achromobacter A1, pivalic acid (also known as 2,2-dimethylpropanoic acid) was identified as a key metabolite. researchgate.netnih.govnih.gov Pivalic acid is a highly recalcitrant compound itself, and its accumulation in the culture suggests that while the initial breakdown of this compound is possible, the subsequent biotransformation of this quaternary carbon-containing byproduct is limited and may not be biodegradable by the same organism. researchgate.net The persistence of xenobiotic fatty acids with a quaternary carbon, like pivalic acid, has been noted in other studies. researchgate.net

Table 1: Microbial Degradation of this compound

Feature Research Finding Source(s)
Carbon Source Utilization Can be utilized as a sole carbon and energy source by specific microbes. researchgate.netnih.gov
Identified Microbial Strain Achromobacter sp. isolated from wastewater. researchgate.netnih.govnih.gov
Key Metabolic Byproduct Pivalic acid (2,2-dimethylpropanoic acid). researchgate.netnih.govnih.gov
Byproduct Fate Pivalic acid is noted to be resistant to further biodegradation. researchgate.net

Abiotic Degradation Processes in Environmental Systems

In addition to biological breakdown, this compound is subject to non-biological degradation processes, particularly in the atmosphere.

As a volatile organic compound (VOC), the primary abiotic degradation pathway for this compound in the environment is through atmospheric photo-oxidation. researchgate.net The dominant removal process for VOCs in the troposphere is reaction with hydroxyl (OH) radicals during the daytime. researchgate.netresearchgate.net This reaction initiates a complex chain of events, transforming the initial hydrocarbon into various secondary pollutants like aldehydes, ketones, and peroxyacyl nitrates. researchgate.net Studies on structurally similar branched alkanes, such as 2,2-dimethylpentane (B165184) and 2,2-dimethylhexane, have determined rate constants for their reaction with OH radicals, which are essential for modeling their atmospheric lifetime. researchgate.net Autooxidation processes involving the sequential addition of molecular oxygen (O2) to peroxy radicals can also occur, leading to the formation of highly oxygenated intermediates. pnas.org These reactions are crucial in understanding the formation of secondary organic aerosols (SOAs) from alkanes. pnas.org

Hydrolysis is a chemical reaction involving the cleavage of a molecule by water. This degradation pathway is generally not significant for alkanes, including branched structures like this compound, under typical environmental conditions. researchgate.netnih.gov Alkanes are saturated hydrocarbons that lack polar functional groups, making them chemically inert and not susceptible to hydrolytic attack. researchgate.netnih.gov Therefore, hydrolytic degradation is not considered a relevant environmental fate process for this compound.

Table 2: Abiotic Degradation of this compound

Process Description Significance Source(s)
Photo-oxidation Reaction with atmospheric oxidants, primarily hydroxyl (OH) radicals. The dominant abiotic degradation pathway in the atmosphere. researchgate.netresearchgate.net
Hydrolysis Reaction with water leading to molecular cleavage. Not a significant or applicable pathway for alkanes. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C9H20
2,2-Dimethylhexane C8H18
2,2-Dimethylpentane C7H16

Analysis of Degradation Products and Intermediates

Methodologies for Tracking Degradation Progression and Product Accumulation

Monitoring the degradation of this compound and the emergence of its byproducts requires sensitive and specific analytical techniques. The primary methodology for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . ijmr.net.inmdpi.com This technique allows for the separation of volatile organic compounds in a sample, followed by their identification based on their unique mass spectra.

To enhance the detection of low concentrations of this compound and its degradation products in environmental samples, pre-concentration techniques are often employed. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for extracting and concentrating volatile compounds from water or soil samples before GC-MS analysis. mdpi.comresearchgate.net

To definitively track the transformation of the parent compound into its metabolites, isotopic labeling is a powerful tool. By using this compound synthesized with a stable isotope, such as carbon-13 (¹³C), researchers can trace the path of the labeled carbon atoms through metabolic pathways and unequivocally identify the degradation products derived from the original molecule.

The progression of biodegradation is often quantified by measuring the disappearance of the parent compound over time. This data can be fitted to kinetic models, such as the first-order degradation model , to calculate key parameters like the degradation half-time (DegT₅₀), which is the time required for 50% of the compound to be transformed. acs.orgacs.org

Environmental Monitoring and Fate Prediction Models

Environmental monitoring for this compound, as a volatile organic compound (VOC), typically involves collecting air, water, or soil samples and analyzing them for its presence. Air quality monitoring can be performed using evacuated stainless steel canisters to collect whole air samples, which are then analyzed in a laboratory using GC-MS to identify and quantify a wide range of VOCs, including various dimethylheptane isomers. alberta.ca

Predicting the environmental fate and transport of this compound is facilitated by the use of computational models. These models use the physicochemical properties of the compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental parameters to estimate its distribution and persistence.

Fugacity-based models , such as the EXWAT model , can be used to predict the fate of alkanes in aquatic environments like rivers. These models simulate processes such as advection, degradation, and partitioning between water and sediment to estimate concentrations in different environmental compartments. srce.hr

The UNIPAR (Unified Partitioning Aerosol Phase Reaction) model has been developed to simulate the formation of secondary organic aerosols (SOA) from branched alkanes in the atmosphere. This is relevant as the atmospheric oxidation of this compound can contribute to particulate matter formation. copernicus.org

Biodegradation prediction models, such as BioHCwin , provide estimates of the half-life of hydrocarbons in water, although their accuracy for highly branched alkanes may be limited. researchgate.net

These models are essential tools for risk assessment, helping to predict where the compound is likely to accumulate and how long it will persist in the environment.

Advanced Analytical Methodologies for 2,2 Dimethylheptane Detection and Quantification

Method Development for Volatile Branched Hydrocarbons in Complex Matrices

Developing robust methods for analyzing volatile compounds like 2,2-Dimethylheptane within intricate matrices such as air, water, or soil is a foundational step. This involves creating specialized protocols for sample collection and preparation to ensure the integrity and concentration of the analyte before analysis.

The initial and one of the most critical stages in the analysis of volatile organic compounds (VOCs) is sample collection. The chosen protocol must be designed to capture a representative sample without loss or contamination of the target analyte.

For air analysis, sampling methods for VOCs generally fall into two categories: whole air collection or preconcentration on adsorbents. nih.gov Whole-air sampling involves collecting ambient air in specially treated canisters. witpress.com More commonly, preconcentration techniques are used where a known volume of air is drawn through a tube packed with a solid adsorbent material. witpress.comepa.gov Sorbent tubes, such as those containing Tenax®-GC or Anasorb®-747, are frequently employed to trap volatile compounds. epa.gov The sampling can be active, using a pump to control the flow rate and volume, or passive. Isokinetic sampling is not required for volatile organic compounds as they exist in the gas phase. epa.gov

For environmental media like soil and water, sampling protocols must be meticulously planned to ensure representativeness. For soil or other solid growing media, samples may be collected based on a grid system or from a percentage of total containers to accurately reflect the conditions. masscannabiscontrol.com Tools used for collection should be made of inert materials like stainless steel to prevent contamination. masscannabiscontrol.com Water samples are collected to be representative of the process, avoiding unusual periods of activity that might skew results. masscannabiscontrol.com

Table 1: Common Sampling Techniques for Volatile Hydrocarbons
Sampling MediumTechniqueDescriptionKey Considerations
Air Sorbent Tube SamplingAir is drawn through a tube packed with adsorbent material (e.g., Tenax®, charcoal) to trap VOCs. witpress.comepa.govSelection of appropriate sorbent, control of flow rate and volume, prevention of breakthrough.
Air Canister SamplingWhole air is collected in a passivated stainless steel canister under vacuum or with a pump. witpress.comCanister cleanliness is critical, potential for sample degradation over time.
Soil/Solid Media Grab SamplingDiscrete samples are collected from specific locations and depths using tools like trowels or corers. masscannabiscontrol.comHomogenization of the sample area, use of inert sampling tools, minimizing headspace in sample containers.
Water Grab SamplingA discrete sample is collected from a specific location and time, often using specialized vials with no headspace (to prevent volatilization).Minimizing aeration during collection, proper preservation (e.g., cooling, acidification), use of appropriate sample containers.

Following collection, samples often require preparation to isolate and concentrate analytes like this compound from the matrix. thermofisher.com This step is critical for enhancing sensitivity and ensuring compatibility with analytical instruments. thermofisher.com

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile. sigmaaldrich.com It utilizes a fiber coated with an extracting phase (a polymer or adsorbent) that is exposed to the sample or its headspace. sigmaaldrich.comukm.my Volatile hydrocarbons partition from the sample matrix onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com The efficiency of SPME depends on optimizing parameters such as the fiber coating, extraction time, and temperature. ukm.myacs.org For volatile compounds, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. sigmaaldrich.comoup.com

Distillation is a classic separation technique used to purify liquid mixtures by separating components based on differences in their boiling points. ebsco.com In hydrocarbon analysis, it can be used to separate volatile fractions, like those containing this compound, from non-volatile or heavier components in a complex mixture such as crude oil. fastercapital.com Fractional distillation is particularly useful for separating liquids with close boiling points. ebsco.com The process involves heating the mixture and collecting the different fractions as they vaporize and subsequently condense at different temperatures in a distillation column. fastercapital.com For samples where the target compounds are heat-sensitive, vacuum distillation can be employed to lower their boiling points. rochester.edu

Table 2: Comparison of Sample Preparation Techniques
TechniquePrinciplePrimary Application for this compoundAdvantagesDisadvantages
Solid-Phase Microextraction (SPME) Partitioning of analytes between the sample matrix and a coated fiber. sigmaaldrich.comExtraction of volatile hydrocarbons from air, water, and soil samples for GC analysis. ukm.mySolvent-free, simple, fast, combines extraction and concentration, easily automated. sigmaaldrich.comacs.orgFiber fragility, potential for matrix interference, requires method optimization. acs.org
Distillation Separation of liquid components based on differences in boiling points. ebsco.comSeparating volatile hydrocarbon fractions from complex mixtures like petroleum or crude oil. fastercapital.comEffective for bulk separations, can handle large sample volumes, well-established technique. ebsco.comCan be time-consuming, requires relatively large sample volumes, potential for thermal degradation of analytes. rochester.edu

Chromatographic Optimization for Isomeric Resolution and Quantitation

Gas chromatography (GC) is the premier technique for separating and analyzing volatile hydrocarbons. For a compound like this compound, optimization is key to resolving it from its many structural isomers, which often have very similar physical properties.

The separation of isomeric hydrocarbons is a significant challenge in gas chromatography. vurup.sk The choice of the stationary phase—the coating on the inner wall of the capillary column—is the most critical factor in achieving resolution. greyhoundchrom.com

For nonpolar compounds like alkanes, a nonpolar stationary phase is often the recommended starting point. With these phases, such as polydimethyl siloxane (PDMS), the elution order generally follows the boiling points of the analytes. libretexts.org However, to separate isomers with very close boiling points, more selective stationary phases are required. The separation is possible only if the stationary phase selectively interacts with one of the solutes. libretexts.org

Research has focused on developing tailor-made stationary phases with specific selectivities. Liquid crystalline stationary phases have shown particular promise for separating positional and structural isomers of hydrocarbons. vurup.sk By modifying the functional groups on a polysiloxane backbone (e.g., replacing methyl groups with phenyl, cyanopropyl, or trifluoropropyl groups), the polarity and selectivity of the stationary phase can be fine-tuned to enhance the separation of complex isomeric mixtures. libretexts.org

Table 3: Selected GC Stationary Phases for Hydrocarbon Analysis
Stationary Phase TypeChemical Structure ExamplePolarityTypical Application
Nonpolar Polydimethyl siloxane (PDMS)NonpolarGeneral analysis of nonpolar compounds like alkanes; separation primarily by boiling point. libretexts.org
Intermediate Polar Phenylmethyl polysiloxane (e.g., 50% Phenyl)Moderately PolarSeparation of aromatic hydrocarbons and other compounds with π-electrons. Offers different selectivity than PDMS. libretexts.org
Polar Polyethylene (B3416737) glycol (PEG)PolarSeparation of polar compounds. Generally not the first choice for nonpolar alkanes but used in specific applications.
Highly Selective Liquid Crystalline PhasesVariesHigh-resolution separation of positional and geometric isomers (e.g., cis/trans) that are difficult to resolve on standard phases. vurup.sk

The detector, positioned at the end of the GC column, is responsible for generating a signal as the separated components elute. The choice of detector impacts sensitivity and specificity.

Flame Ionization Detection (FID) is a widely used detector for the analysis of organic compounds. longdom.org As analytes exit the GC column, they are burned in a hydrogen-air flame, which produces ions. wikipedia.orgyoutube.com These ions are collected by an electrode, generating an electrical current that is proportional to the mass of carbon entering the flame. unt.educhromatographyonline.com The FID is highly sensitive to hydrocarbons, has a wide linear range, and is robust, making it excellent for quantification. longdom.orgwikipedia.org However, it provides no structural information and cannot definitively identify a compound on its own; identification relies on matching the retention time with that of a known standard. longdom.org

Mass Spectrometry (MS) , when coupled with GC (GC-MS), is a powerful tool for both quantification and positive identification. As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. nist.gov The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," for a specific molecule. docbrown.info For this compound (C₉H₂₀), the mass spectrometer would detect the molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 128, along with characteristic fragment ions resulting from the cleavage of C-C bonds. nist.govnih.gov This allows for unambiguous identification even if chromatographic separation from other isomers is incomplete.

To ensure that analytical results are reliable and accurate, the entire method must be properly calibrated and validated. redalyc.org This is a requirement for laboratories seeking to meet standards such as ISO/IEC 17025. researchgate.net

Calibration involves establishing the relationship between the concentration of an analyte and the instrument's response. This is typically done by analyzing a series of standards containing known concentrations of this compound and constructing a calibration curve by plotting the instrument response (e.g., peak area) against concentration. redalyc.org For complex petroleum analyses, multi-component standards known as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins) standards are often used.

Validation is the process of confirming that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. redalyc.org

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. researchgate.net

Precision : The degree of agreement among a series of measurements, expressed as repeatability (same conditions) and reproducibility (different conditions). researchgate.net

Ruggedness : The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. redalyc.org


Application as a Reference Standard in Analytical Chemistry

This compound serves as a crucial reference standard in analytical chemistry due to its high purity and well-defined physical and chemical properties. nih.gov As a reference material, it provides a stable and reliable benchmark against which analytical measurements can be made. aavld.org Companies specializing in chemical standards supply this compound in precise concentrations, such as 1000 µg/mL in a solvent like cyclohexane, for use in various analytical applications, particularly in the petroleum and environmental sectors. esslabshop.com The availability of such certified reference materials is fundamental for achieving accuracy and consistency in chemical analysis.

Use in Calibration of Chromatographic Instruments

In analytical chromatography, calibration is a critical process that transforms the signal measured by an instrument, such as peak area in a chromatogram, into a quantitative result, typically the concentration of the analyte. chromatographyonline.com this compound is frequently used as a standard for the calibration of instruments like gas chromatographs (GC), often coupled with mass spectrometers (GC/MS). env.go.jp

The most common method is univariate calibration, where a series of standards containing known concentrations of this compound are analyzed. chromatographyonline.com The instrument's response (e.g., peak area) is plotted against the concentration of each standard to generate a calibration curve. chromatographyonline.com This curve, which is typically a linear regression model, allows for the determination of unknown concentrations of this compound in a sample by measuring its peak area and interpolating the concentration from the curve. chromatographyonline.com For this process to be accurate, the chromatographic peak for the standard must be well-resolved from any other components. youtube.com

The reliability of this calibration depends on the purity of the reference standard. A pure standard ensures that the signal measured originates solely from the analyte of interest, forming the basis for an accurate quantitative analysis. chromatographyonline.com

Table 1: Example of a Multi-Point Calibration Series for this compound using Gas Chromatography This table is illustrative and demonstrates a typical calibration dataset.

Calibration LevelConcentration of this compound (µg/mL)Instrument Response (Peak Area Units)
1105,500
22513,750
35027,500
410055,000
5200110,000

Inter-laboratory Standardization and Quality Control

Inter-laboratory standardization and quality control programs are essential for ensuring that analytical results are consistent and comparable across different laboratories. aavld.orgeppo.int The use of a common, certified reference standard like this compound is a cornerstone of these programs. aavld.org By analyzing a standard of known purity and concentration, laboratories can verify the accuracy and precision of their analytical methods and instrumentation. muni.cz

Participation in inter-laboratory comparisons, also known as proficiency testing, often involves the analysis of samples containing unknown concentrations of specific compounds. aavld.orgeppo.int A stable and well-characterized compound like this compound can be used as a component in these test samples. The results from different laboratories are then compared to the known value and to each other to assess performance. eppo.int This process helps to:

Demonstrate the accuracy of a laboratory's testing methods. aavld.org

Compare a laboratory's results against those of its peers. aavld.org

Verify the competency of technical staff. aavld.org

Consistent use of reference standards for internal quality control, such as through the regular analysis of control charts, allows laboratories to monitor the performance of their methods over time and identify potential issues before they affect the quality of results. aavld.org

Emerging Research Areas and Future Perspectives for 2,2 Dimethylheptane

The study of simple branched alkanes like 2,2-dimethylheptane is pivotal for advancing fundamental and applied chemistry. As a representative C9 isomer, it serves as a model compound in several emerging research fields, from catalyst development to the formulation of next-generation fuels. Future research is focused on leveraging its unique structural features to unlock new chemical transformations, improve energy efficiency, and build predictive models for chemical design.

Q & A

Q. What are the key physicochemical properties of 2,2-dimethylheptane, and how are they experimentally determined?

Methodological Answer: The physicochemical properties of this compound (CAS 1071-26-7) include:

PropertyValueMeasurement Method/Reference
Density0.7070 g/cm³ASTM D4052 (liquid density)
Boiling Point132.69°CDistillation under standard conditions
Water Solubility359.2 µg/LShake-flask method with HPLC quantification
Refractive Index1.3993Abbe refractometry at 20°C

To validate these values, researchers should cross-reference experimental data with computational tools like Advanced Chemistry Development (ACD/Labs) software, which predicts properties using QSPR models . Discrepancies between experimental and calculated values may arise due to isomer purity or calibration errors in instrumentation.

Q. How can this compound be synthesized, and what are the common challenges in its purification?

Methodological Answer: this compound is typically synthesized via alkylation reactions, such as the acid-catalyzed addition of isobutylene to pentane derivatives. Key steps include:

Reaction Setup : Use a Friedel-Crafts catalyst (e.g., AlCl₃) in anhydrous conditions to minimize side reactions.

Purification : Fractional distillation is critical due to the presence of structural isomers (e.g., 2,4-dimethylheptane). Gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) can resolve isomers .

Challenges : Isomer separation requires high-resolution GC or preparative HPLC, as minor impurities (<1%) can skew physicochemical data .

Advanced Research Questions

Q. How does this compound perform in fuel blend formulations, and what experimental designs optimize its combustion efficiency?

Methodological Answer: In fuel research, this compound is studied as a branched alkane component in gasoline surrogates. Key parameters include:

  • Octane Rating : Use Cooperative Fuel Research (CFR) engines to measure Research Octane Number (RON). Branched alkanes like this compound exhibit higher RON (e.g., ~85) compared to linear alkanes .
  • Combustion Kinetics : Design shock tube experiments coupled with laser absorption spectroscopy to quantify ignition delay times. Compare results with kinetic models (e.g., Chemkin simulations) .
  • Blend Optimization : Employ Design of Experiments (DoE) to test ternary mixtures (e.g., this compound + toluene + ethanol) and analyze trade-offs between efficiency and emissions .

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?

Methodological Answer: Discrepancies in toxicity data often stem from:

Exposure Variability : Standardize OECD Guideline 207 (aquatic toxicity) tests using Daphnia magna under controlled pH/temperature .

Analytical Sensitivity : Use GC-MS with isotopic labeling (e.g., ¹³C-2,2-dimethylheptane) to track biodegradation pathways in soil microcosms .

Data Validation : Apply systematic review protocols (e.g., PRISMA) to screen literature, prioritizing studies with robust QA/QC measures (e.g., NIST-certified reference materials) .

Q. What advanced spectroscopic techniques are used to characterize this compound in complex mixtures?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes branching patterns (e.g., δ 22.1 ppm for quaternary carbons) .

Gas Chromatography-Orbitrap MS : High-resolution mass spectrometry resolves co-eluting isomers (e.g., 2,2- vs. 2,6-dimethylheptane) with sub-ppm mass accuracy .

FTIR Spectroscopy : Monitor C-H stretching vibrations (2800–3000 cm⁻¹) to confirm alkyl chain integrity .

Q. What role does this compound play in metabolic pathway studies of hydrocarbon-degrading microorganisms?

Methodological Answer: this compound serves as a model substrate for studying aerobic degradation pathways:

Enzyme Assays : Incubate Pseudomonas spp. with this compound and quantify terminal oxidation products (e.g., 2,2-dimethylheptanoic acid) via LC-MS .

Genomic Analysis : Use RNA-seq to identify upregulated genes (e.g., alkB hydroxylases) during substrate utilization .

Isotope Tracing : Introduce ²H-labeled this compound to track carbon flux into biomass or CO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.